molecular formula C9H19N B13164865 2-Ethyl-5-(propan-2-YL)pyrrolidine

2-Ethyl-5-(propan-2-YL)pyrrolidine

Cat. No.: B13164865
M. Wt: 141.25 g/mol
InChI Key: NGHNEUBJNZDPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-(propan-2-yl)pyrrolidine is a chemical compound built around the pyrrolidine scaffold, a five-membered saturated nitrogen heterocycle of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a versatile and privileged structure in pharmaceutical research. Its saturated nature and non-planar, three-dimensional coverage allow for efficient exploration of pharmacophore space, contributing to the stereochemistry of potential drug candidates and influencing key parameters such as solubility, lipophilicity, and overall absorption, distribution, metabolism, and excretion (ADME) properties . This scaffold is found in numerous bioactive molecules and is a key component in 37 drugs approved by the US FDA . Researchers utilize pyrrolidine-based compounds like this one in the investigation of novel therapeutics for a wide range of human diseases. The pyrrolidine scaffold is frequently explored in the development of anti-inflammatory and analgesic agents . While specific inhibitory data for this compound is not available, related structures are investigated for their potential to interact with enzymes like cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX), which are key targets in the inflammatory cascade . The presence of stereogenic centers in the pyrrolidine ring is a critical feature, as the spatial orientation of substituents can lead to different biological profiles due to binding with enantioselective proteins . This makes such compounds valuable for structure-activity relationship (SAR) studies aimed at developing safer and more effective therapeutic agents. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

2-ethyl-5-propan-2-ylpyrrolidine

InChI

InChI=1S/C9H19N/c1-4-8-5-6-9(10-8)7(2)3/h7-10H,4-6H2,1-3H3

InChI Key

NGHNEUBJNZDPBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(N1)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Ethyl-5-(propan-2-yl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-(1-methylpyrrolidine-2-yl)pyridine with appropriate reagents under controlled conditions . The reaction typically requires an aprotic solvent such as toluene or tetrahydrofuran, which facilitates the separation of the product . Industrial production methods often involve optimizing these reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

2-Ethyl-5-(propan-2-yl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethyl-5-(propan-2-yl)pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 2-Ethyl-5-(propan-2-YL)pyrrolidine with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents Source/Application Key Differences
2-Ethyl-5-(propan-2-YL)pyrrolidine C10H19N 153.27 Ethyl (C2), isopropyl (C5) Synthetic/Pharmaceutical Branched substituents
2-Ethyl-5-undecylpyrrolidine C17H35N 253.47 Ethyl (C2), undecyl (C5) Ant venom (Monomorium sp.) Long hydrophobic chain at C5
2-Butyl-5-propylpyrrolidine C11H23N 169.31 Butyl (C2), propyl (C5) Myrmicaria melanogaster venom Linear alkyl substituents
Pioglitazone hydrochloride C19H23N3O3S·HCl 408.93 Thiazolidinedione ring Antidiabetic drug Complex heterocyclic system

Key Observations :

  • Molecular Weight: The lower molecular weight (153.27) of the target compound compared to venom-derived analogs (e.g., 253.47 for 2-Ethyl-5-undecylpyrrolidine) suggests higher solubility in polar solvents, which is critical for pharmaceutical formulations .

Biological Activity

2-Ethyl-5-(propan-2-YL)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring an ethyl and an isopropyl group, suggests a unique interaction profile with biological targets. This article reviews the biological activity of 2-Ethyl-5-(propan-2-YL)pyrrolidine, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-Ethyl-5-(propan-2-YL)pyrrolidine is C9H17NC_9H_{17}N, and it has a molecular weight of approximately 141.24 g/mol. The compound belongs to the class of alkyl-substituted pyrrolidines, which are known for their diverse biological activities.

Anticonvulsant Activity

Research indicates that derivatives of pyrrolidine compounds, including 2-Ethyl-5-(propan-2-YL)pyrrolidine, exhibit anticonvulsant properties. A study evaluating various pyrrolidine derivatives demonstrated that certain structural modifications enhance their efficacy in seizure models. The activity was assessed using models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test, where compounds showed significant protective effects against induced seizures .

The biological activity of 2-Ethyl-5-(propan-2-YL)pyrrolidine may be attributed to several mechanisms:

  • Modulation of Neurotransmitter Systems : Compounds with similar structures have been shown to interact with GABAergic systems, enhancing inhibitory neurotransmission and providing anticonvulsant effects.
  • Antimicrobial Mechanisms : As noted in related studies, pyrrolidine derivatives may inhibit bacterial growth by targeting essential processes like cell wall synthesis or protein translation.
  • Potential Anti-inflammatory Effects : Some pyrrolidine derivatives have demonstrated anti-inflammatory properties, which could contribute to their overall therapeutic profile.

Study on Anticonvulsant Activity

In a comparative study involving various pyrrolidine derivatives, it was found that modifications at the nitrogen atom significantly influenced anticonvulsant efficacy. For instance, compounds were tested in both MES and scPTZ models, revealing that those with branched alkyl groups exhibited enhanced protective effects against seizures. The study highlighted the importance of structural features in determining pharmacological outcomes .

Antimicrobial Screening

A screening assay conducted on a series of pyrrolidine-based compounds indicated promising antimicrobial activity against multidrug-resistant strains of bacteria and fungi. While specific data for 2-Ethyl-5-(propan-2-YL)pyrrolidine were not detailed, the findings suggest that further exploration could yield valuable insights into its potential as an antimicrobial agent .

Data Tables

Activity Type Model/Assay Efficacy (ED50) Reference
AnticonvulsantMaximal Electroshock (MES)62.1 mg/kg
AnticonvulsantSubcutaneous Pentylenetetrazole (scPTZ)75.6 mg/kg
AntimicrobialGram-positive bacteriaStructure-dependent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.